![molecular formula C24H20FN3O4S B14801126 2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)
2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Fluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[840It is primarily known for its efficacy against influenza viruses, including strains resistant to other antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baloxavir marboxil involves several steps. Initially, the coupling of the 1-R and 2 fragments is carried out under dehydration conditions using 1-propanephosphonic anhydride (T3P) and methanesulfonic acid at 70°C to obtain protected Baloxavir . This intermediate is then reacted with 0.6 equivalents of PhBr and K2CO3 to yield the final product .
Industrial Production Methods
Industrial production of Baloxavir marboxil follows similar synthetic routes but is optimized for large-scale production. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Baloxavir marboxil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Baloxavir marboxil has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical method development and validation.
Biology: The compound is studied for its interactions with viral proteins and its mechanism of action.
Medicine: Baloxavir marboxil is a potent antiviral agent used in the treatment of influenza A and B infections.
Industry: It is employed in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Baloxavir marboxil is a selective inhibitor of influenza cap-dependent endonuclease. This enzyme is crucial for the replication of influenza virus mRNA. By inhibiting this enzyme, Baloxavir marboxil prevents the polymerase function, thereby halting viral replication . The compound is metabolized to its active form, Baloxavir acid, which exerts the antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another antiviral used for influenza treatment, but with a different mechanism of action.
Zanamivir: Similar to Oseltamivir, it inhibits neuraminidase, an enzyme essential for viral replication.
Peramivir: An intravenous antiviral agent with a mechanism similar to Oseltamivir and Zanamivir.
Uniqueness
Baloxavir marboxil is unique due to its mechanism of action, targeting the cap-dependent endonuclease, unlike other antivirals that inhibit neuraminidase. This makes it effective against strains resistant to neuraminidase inhibitors .
Properties
Molecular Formula |
C24H20FN3O4S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(8-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H20FN3O4S/c25-15-5-6-16-14(11-15)13-33-19-4-2-1-3-17(19)21(16)28-20-12-32-10-9-26(20)24(31)22-23(30)18(29)7-8-27(22)28/h1-8,11,20-21,30H,9-10,12-13H2 |
InChI Key |
XYMFWSVWUKHXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C=C(C=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


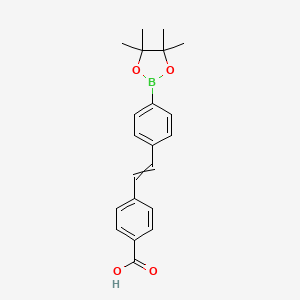
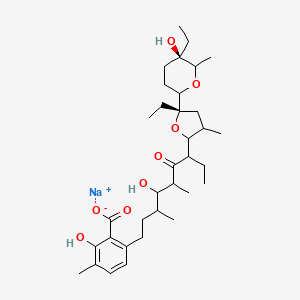
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)
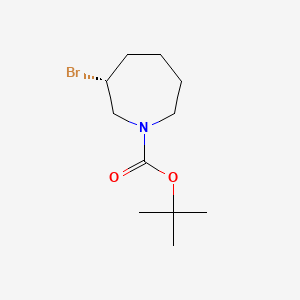
![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
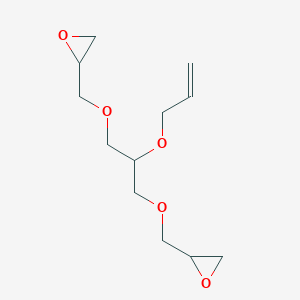
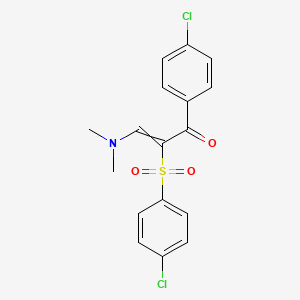
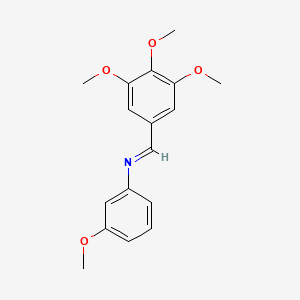

![rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B14801106.png)
![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
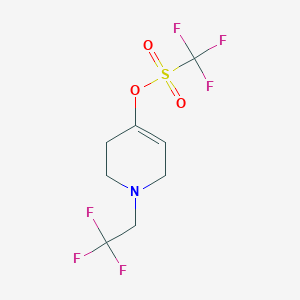
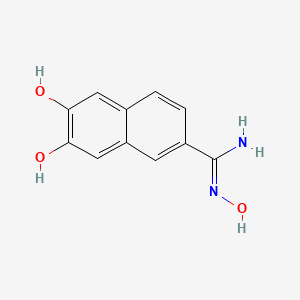
![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
